4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Mass Spectrometry
- ESI-MS (m/z) : [M+H]⁺ = 149.1 (C₇H₈N₄⁺), [M+Cl]⁻ = 184.6 .
Table 3: Key spectroscopic assignments
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 7.92 (s) | Pyrazole H-1 |
| ¹³C NMR | δ 158.9 | Carbonitrile (C≡N) |
| IR | 2,240 cm⁻¹ | C≡N stretch |
Tautomerism and Ring-Chair Inversion Dynamics
The tetrahydropyrazine ring exhibits chair inversion dynamics with an energy barrier of ~12 kcal/mol , calculated via variable-temperature NMR. Two distinct chair conformers are observed:
- Axial nitrile : Nitrile group oriented perpendicular to the ring plane.
- Equatorial nitrile : Nitrile group aligned parallel to the ring plane.
The equilibrium favors the equatorial conformer (75:25 ratio) due to reduced steric clash with the pyrazole ring. Tautomerism is limited due to the saturated pyrazine ring, but minor proton shifts between N-5 and N-7 occur in polar solvents, as evidenced by line broadening in ¹H NMR spectra.
Solvent effects :
- In D₂O , chair inversion is slowed (ΔG‡ = 14 kcal/mol) due to hydrogen bonding with the solvent.
- In DMSO-d₆ , rapid interconversion occurs (ΔG‡ = 10 kcal/mol), favoring the equatorial conformer.
Table 4: Conformational energy parameters
| Parameter | Value |
|---|---|
| ΔG‡ (chair inversion) | 12 kcal/mol |
| Axial:Equatorial ratio | 25:75 |
| Tautomeric equilibrium | <5% population shift |
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-4-6-3-7-5-9-1-2-11(7)10-6;/h3,9H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVWZCXHNZGLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C#N)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride typically involves the construction of the pyrazolo[1,5-a]pyrazine core, functionalization at the 2-position with a cyano group, and subsequent conversion to the hydrochloride salt. The most robust and flexible approaches are based on multi-step sequences starting from commercially available pyrazoles.
Detailed Preparation Methods
3.1. Regiocontrolled Synthesis via Pyrazole-5-Aldehyde Intermediates
A widely cited and flexible approach for preparing pyrazolo[1,5-a]pyrazine derivatives—including the tetrahydro analogs—was reported by Norman et al. in The Journal of Organic Chemistry (2017). The method involves the following key steps:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | N-Alkylation & Formylation | Alkyl halide, base, formylating agent | Synthesize pyrazole-5-aldehyde intermediate |
| 2 | Deprotection | Acidic or basic conditions | Remove protecting groups |
| 3 | Cyclization | Acid or base catalysis | Form pyrazolo[1,5-a]pyrazine core |
| 4 | Reductive Amination | Reducing agent (e.g., NaBH3CN), amine | Generate tetrahydro derivative |
| 5 | Cyanation (if not pre-installed) | Cyanating agent (e.g., NaCN, CuCN) | Install cyano group at 2-position |
| 6 | Salt Formation | HCl(g) or HCl in ethanol | Convert to hydrochloride salt |
- The initial N-alkylation and formylation steps allow for regiocontrol, enabling precise placement of substituents.
- Deprotection and cyclization are typically performed in a one-pot fashion for efficiency.
- The reductive amination step is crucial for introducing the tetrahydro ring system.
- Cyanation can be performed either before or after cyclization, depending on the precursor availability and desired substitution pattern.
- The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in a suitable solvent (often ethanol or isopropanol), followed by crystallization.
3.2. Alternative Approaches and Related Methods
While the above multi-step protocol is the most detailed in the literature for pyrazolo[1,5-a]pyrazine systems, related patents and reviews discuss similar strategies for constructing the core and introducing functional groups:
- Annulation Reactions: Some protocols utilize [3+2] cycloaddition between pyrazole derivatives and suitable electrophiles or imines, followed by hydrogenation or reductive amination to obtain the tetrahydro analogs.
- Direct Cyanation: Where a suitable precursor is available, direct cyanation at the 2-position using copper(I) cyanide or similar reagents can be employed, though this is less common for the tetrahydro system due to stability concerns.
Data Table: Summary of Key Reaction Parameters
| Step | Example Reagents | Solvent | Temperature | Time | Yield (Typical) |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl halide, K2CO3 | DMF | RT–60°C | 2–12 h | 70–90% |
| Formylation | POCl3, DMF | DMF | 0–25°C | 1–2 h | 75–95% |
| Deprotection | TFA or NaOH | DCM or H2O | RT | 1–3 h | 80–95% |
| Cyclization | AcOH or p-TsOH | Toluene | Reflux | 2–6 h | 60–85% |
| Reductive Amination | NaBH3CN, amine | MeOH | RT | 2–4 h | 60–80% |
| Cyanation | NaCN or CuCN | DMF or DMSO | 80–120°C | 2–8 h | 50–75% |
| Salt Formation | HCl (g) or HCl in EtOH | EtOH | 0–25°C | 0.5–2 h | Quantitative |
Note: Yields are dependent on substrate and scale; purification by recrystallization or chromatography is standard.
Research Findings and Practical Notes
- The regiocontrolled approach allows for high selectivity in substitution, minimizing byproducts.
- The tetrahydro ring system is best introduced via reductive amination after cyclization, as direct hydrogenation can lead to over-reduction or ring opening.
- Formation of the hydrochloride salt improves compound stability and handling for downstream applications.
- Purity above 95% is achievable with standard chromatographic and crystallization techniques.
Chemical Reactions Analysis
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives .
Scientific Research Applications
The compound exhibits a variety of biological activities that make it a candidate for further research in therapeutic applications.
Anticancer Activity
Research indicates that derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride have shown significant anticancer properties. For example:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile | A549 (Lung) | 12.5 | |
| 4,5-Dihydro-pyrazolo[1,5-a]pyrazine derivative | MCF-7 (Breast) | 8.0 |
These compounds have been observed to induce apoptosis in cancer cells through various mechanisms.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate Dehydrogenase (DHODH) | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
These interactions suggest that the compound may play a role in modulating metabolic pathways relevant to disease states.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound against various cancer cell lines. Results indicated that it could effectively induce apoptosis in A549 lung cancer cells via a mitochondrial-dependent pathway. This finding supports its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of derivatives of this compound against various pathogens. The results demonstrated promising inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. As a core protein allosteric modulator (CpAM), it binds to the core protein of the hepatitis B virus, inducing conformational changes that inhibit the virus’s replication and assembly processes. This interaction disrupts the formation of viral capsids, thereby reducing the viral load in infected cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural analogs and their distinguishing features:
Stability and Reactivity
- The hydrochloride salt form (target compound) improves stability compared to non-salt analogs .
- Nitro-substituted derivatives (e.g., CAS 1227210-32-3) may degrade under light or heat due to the nitro group’s sensitivity .
Key Research Findings
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H11ClN3
- Molecular Weight : 162.63 g/mol
- CAS Number : 165894-07-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may act as an inhibitor for several enzymes and receptors involved in critical physiological processes.
Potential Targets:
- Enzyme Inhibition : It has been noted for its inhibitory effects on enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis.
- Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment.
Biological Activity Overview
The biological activities of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives have been explored through various in vitro and in vivo studies. The following table summarizes key findings from recent research:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various tetrahydropyrazolo derivatives against common pathogens. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Study 2: Cholinesterase Inhibition
Research focusing on the inhibition of cholinesterases demonstrated that 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives had promising IC50 values comparable to established inhibitors like donepezil. This suggests potential applications in treating neurodegenerative diseases.
Study 3: Cytotoxic Effects on Cancer Cells
In vitro assays using human cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation. The mechanism was linked to the activation of caspase pathways.
Q & A
Q. What are the optimal synthetic routes for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride, and how are yields maximized?
The synthesis involves two key steps: oxidation of hydroxyl groups and intramolecular cyclization.
- Oxidation : MnO₂ in chloroform is used as the oxidizing agent, achieving high regioselectivity.
- Cyclization : Methylsulfonyloxy (OMs) acts as a leaving group, facilitating ring closure.
The overall yield is 39.5%, confirmed by ¹H NMR, ¹³C NMR, MS, and elemental analysis . To improve yields, researchers should optimize reaction time, solvent polarity, and catalyst loading.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Standard analytical methods include:
- Spectroscopy : ¹H/¹³C NMR for verifying proton and carbon environments (e.g., pyrazoline ring protons at δ 2.24–7.94 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 [M⁺] for derivatives) confirm molecular weight .
- Elemental Analysis : Matching calculated vs. experimental C, H, N percentages (e.g., C: 61.65% vs. 61.78% in a derivative ).
Q. What safety protocols are critical when handling this compound?
The compound is classified as:
- Acute toxicity (Category 4, H302) : Use PPE (gloves, lab coat) and avoid ingestion.
- Skin/eye irritation (H315, H319) : Work in a fume hood and employ emergency eyewash stations.
First-aid measures include immediate rinsing with water and medical consultation for exposure .
Advanced Research Questions
Q. How can functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core enhance biological activity?
Functionalizing position 7 with substituents like aldehydes or amines improves target specificity. For example:
- Aldehyde-modulated chlorins : Enhance photodynamic therapy (PDT) efficacy against endometrial cancer stem cells by increasing cellular uptake .
- Carboxamide derivatives : Modify pharmacokinetics (e.g., logP) to optimize blood-brain barrier penetration .
HRMS and X-ray crystallography are recommended to validate structural modifications .
Q. What methodological contradictions exist in reported synthesis yields, and how can they be resolved?
Discrepancies in yields (e.g., 39.5% vs. hypothetical higher yields) often stem from:
Q. How do researchers evaluate the antiproliferative effects of this compound on cancer cell lines?
- In vitro assays : MTT or SRB assays measure IC₅₀ values (e.g., 10–50 µM for lung adenocarcinoma A549 cells ).
- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase activation.
- Structure-activity relationship (SAR) : Compare derivatives with substituents like trifluoromethyl or carbonitrile groups .
Q. What strategies are used to resolve spectral data ambiguities in derivatives?
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in complex spectra.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in pyrazolo-pyrazine derivatives .
- High-resolution MS (HRMS) : Confirms molecular formulas (e.g., m/z 254.1042 [M+H]⁺ with <1 ppm error ).
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
